molecular formula C16H11FN2O3 B250684 Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate

Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate

Cat. No. B250684
M. Wt: 298.27 g/mol
InChI Key: OZHMMWLQXXZAOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate, also known as CFMB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. CFMB is a member of the benzamide family and has a molecular weight of 342.33 g/mol.

Mechanism of Action

The exact mechanism of action of Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate is not fully understood, but it has been proposed that Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate may act through the inhibition of various signaling pathways, including the nuclear factor-κB (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the improvement of insulin sensitivity in diabetic mice. Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor activities.

Advantages and Limitations for Lab Experiments

Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate has several advantages for use in lab experiments, including its relatively simple synthesis method, its low toxicity, and its potential pharmacological properties. However, Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate also has some limitations, including its low solubility in water and its limited stability under certain conditions.

Future Directions

There are several future directions for research on Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate, including the investigation of its potential use in the treatment of inflammatory diseases, cancer, and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate and its potential side effects. Other future directions may include the development of more efficient synthesis methods for Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate and the exploration of its potential use in combination with other drugs or therapies.

Synthesis Methods

The synthesis of Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate involves the reaction between 4-cyano-2-fluorobenzoic acid and methyl 2-aminobenzoate in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in an organic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out under mild conditions. The resulting product is purified through column chromatography to obtain pure Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate.

Scientific Research Applications

Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate has been studied for its potential pharmacological properties, including anti-inflammatory, anti-tumor, and anti-diabetic activities. Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate has also been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through the induction of apoptosis. Additionally, Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate has been shown to increase insulin sensitivity in diabetic mice, suggesting a potential use in the treatment of diabetes.

properties

Molecular Formula

C16H11FN2O3

Molecular Weight

298.27 g/mol

IUPAC Name

methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate

InChI

InChI=1S/C16H11FN2O3/c1-22-16(21)12-4-2-3-5-14(12)19-15(20)11-7-6-10(9-18)8-13(11)17/h2-8H,1H3,(H,19,20)

InChI Key

OZHMMWLQXXZAOV-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C#N)F

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C#N)F

Origin of Product

United States

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